Phenylalanine, 4-(bis(2-chloroethyl)amino)-alpha-methyl-
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Overview
Description
It is a bifunctional alkylating agent that is widely used in chemotherapy for treating various types of cancer, including multiple myeloma, ovarian cancer, and breast cancer . The compound is known for its ability to interfere with DNA and RNA synthesis, leading to the inhibition of cancer cell growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylalanine, 4-(bis(2-chloroethyl)amino)-alpha-methyl- involves several steps, starting with the amino acid phenylalanineOne common method involves the treatment of 4-[bis(2-chloroethyl)amino]-L-phenylalanine free base with hydrochloric acid in water, followed by isolation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and purity, ensuring that the final product meets pharmaceutical standards. The use of protective groups and controlled reaction conditions are crucial to achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Phenylalanine, 4-(bis(2-chloroethyl)amino)-alpha-methyl- undergoes various chemical reactions, including:
Alkylation: The compound acts as an alkylating agent, forming covalent bonds with DNA and RNA.
Hydrolysis: It can undergo hydrolysis to form inactive metabolites.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Hydrochloric Acid: Used in the preparation of the hydrochloride salt
Water: Acts as a solvent in various reactions.
Protective Groups: Used to protect functional groups during synthesis.
Major Products Formed
The major product formed from these reactions is the hydrochloride salt of Phenylalanine, 4-(bis(2-chloroethyl)amino)-alpha-methyl-, which is used in pharmaceutical formulations .
Scientific Research Applications
Phenylalanine, 4-(bis(2-chloroethyl)amino)-alpha-methyl- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying alkylation reactions and DNA interactions.
Biology: Studied for its effects on cellular processes and DNA synthesis.
Medicine: Widely used in chemotherapy for treating various cancers.
Industry: Employed in the production of pharmaceutical formulations
Mechanism of Action
The compound exerts its effects by chemically altering the DNA nucleotide guanine through alkylation. This causes linkages between strands of DNA, inhibiting DNA and RNA synthesis, which are essential for cell survival. These changes lead to cytotoxicity in both dividing and non-dividing tumor cells . The molecular targets include DNA and RNA, and the pathways involved are related to DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
Sarcolysine: Another phenylalanine derivative with similar alkylating properties.
Medphalan: The D-isomer of melphalan, which is less active against certain tumors.
Merphalan: The racemic form of melphalan.
Uniqueness
Phenylalanine, 4-(bis(2-chloroethyl)amino)-alpha-methyl- is unique due to its high efficacy in treating multiple types of cancer and its ability to form stable DNA adducts, leading to effective inhibition of cancer cell growth . Its specific structure allows for targeted alkylation, making it a valuable compound in chemotherapy .
Properties
CAS No. |
64977-06-6 |
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Molecular Formula |
C14H20Cl2N2O2 |
Molecular Weight |
319.2 g/mol |
IUPAC Name |
2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C14H20Cl2N2O2/c1-14(17,13(19)20)10-11-2-4-12(5-3-11)18(8-6-15)9-7-16/h2-5H,6-10,17H2,1H3,(H,19,20) |
InChI Key |
FZMFZUVMIYPKNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N(CCCl)CCCl)(C(=O)O)N |
Origin of Product |
United States |
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